Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers)
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Overview
Description
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) is a compound derived from amoxicillin, a widely used antibiotic. It is characterized by its molecular formula C16H21N3O6S • xNa and a molecular weight of 383.42 . This compound is primarily used in research settings to study the properties and behavior of amoxicillin and its derivatives.
Preparation Methods
The preparation of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves several synthetic routes. One common method includes the reaction of amoxicillin with sodium hydroxide, which results in the formation of the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of amoxicillin derivatives.
Biology: It is used in studies related to bacterial resistance and the mechanisms of antibiotic action.
Medicine: It is used to develop new antibiotics and to study the pharmacokinetics and pharmacodynamics of amoxicillin.
Industry: It is used in the quality control and standardization of amoxicillin production.
Mechanism of Action
The mechanism of action of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) involves its interaction with bacterial cell walls. It inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are crucial for cell wall synthesis.
Comparison with Similar Compounds
Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Amoxicillin: The parent compound from which it is derived.
Penicillin G: Another widely used antibiotic with a similar mechanism of action.
Ampicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Amoxycilloic Acid Sodium Salt (Mixture of Diastereomers) lies in its specific diastereomeric form, which may exhibit different properties and reactivity compared to its parent compound and other similar antibiotics.
Properties
Molecular Formula |
C16H21N3O6S |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21N3O6S/c1-16(2)11(15(24)25)19-13(26-16)10(14(22)23)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,13,19-20H,17H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/t9?,10-,11-,13+/m0/s1 |
InChI Key |
LHHKJQFIKHAUIA-SFRIWDOYSA-N |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=C(C=C2)O)N)C(=O)O)C |
Origin of Product |
United States |
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